B1574439 VVZ-149

VVZ-149

Cat. No. B1574439
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

Scientific Research Applications

Analgesic Efficacy in Postoperative Pain

VVZ-149 has been investigated for its analgesic efficacy in postoperative pain management. A study focusing on patients undergoing laparoscopic and robotic-laparoscopic gastrectomy demonstrated that VVZ-149 significantly reduced pain intensity and opioid consumption. The findings suggest that VVZ-149 can effectively reduce postoperative pain and opioid requirements, especially in patients with a high level of preoperative negative affect (Song et al., 2021).

Safety and Pharmacokinetics in Healthy Volunteers

The safety, tolerability, and pharmacokinetics of VVZ-149 injections were assessed in a study involving healthy male volunteers. The results indicated that VVZ-149 exhibited linear pharmacokinetic characteristics and was generally well tolerated, supporting its further clinical development (Oh et al., 2018).

Efficacy in Laparoscopic Colorectal Surgery

A randomized controlled trial investigated the analgesic efficacy and safety of VVZ-149 injections for postoperative pain following laparoscopic colorectal surgery. The study's primary outcome, the Sum of Pain Intensity Difference over 8 hours, and other measures like opioid consumption and pain relief, were evaluated to determine the drug's effectiveness (Nedeljkovic et al., 2017).

properties

Appearance

Solid powder

synonyms

VVZ-149;  VVZ 149;  VVZ149.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.